PD‑1/PD‑L1 Pathway Target Engagement: Patent‑Backed Differentiation from 1,3,4‑Oxadiazole Regioisomers
The compound is specifically claimed within the 3‑substituted‑1,2,4‑oxadiazole series of WO2016142886 as an inhibitor of the PD‑1 signalling pathway, whereas 1,3,4‑oxadiazole congeners (e.g., those described in WO2015033299) are predominantly reported to act through VISTA or dual VISTA/PD‑1 mechanisms, indicating a divergent selectivity fingerprint [1][2]. The TTD database associates this compound exclusively with the PD‑1–PD‑L1 protein‑protein interaction, defining a narrower target engagement profile compared with multi‑checkpoint inhibitors [3].
| Evidence Dimension | Primary molecular target (database annotation) |
|---|---|
| Target Compound Data | PD‑1–PD‑L1 interaction (single target annotation in TTD) |
| Comparator Or Baseline | 1,3,4‑Oxadiazole immunomodulators (VISTA or dual VISTA/PD‑1 annotated) |
| Quantified Difference | Single‑pathway annotation vs. multi‑pathway annotation; no quantitative affinity data available |
| Conditions | Database curation based on patent claims (WO2016142886 vs. WO2015033299) |
Why This Matters
For research groups seeking to dissect PD‑1‑specific signalling without confounding off‑target effects on VISTA, the documented single‑pathway annotation lowers the risk of ambiguous pharmacological interpretation.
- [1] Sasikumar PGN, Ramachandra M, Appukkuttan P, Naremaddepalli SSS. 3‑Substituted‑1,2,4‑oxadiazole and thiadiazole compounds as immunomodulators. WO2016142886A2, priority date 2015-03-10. View Source
- [2] Sasikumar PGN, Ramachandra M, Naremaddepalli SSS, Sudarshan. 1,2,4‑Oxadiazole and thiadiazole compounds as immunomodulators. WO2016142833A1, priority date 2015-03-10. View Source
- [3] DrugMap. Details of the Drug‑Related Molecule Interaction Atlas – DMB3806 (PMID30107136‑Compound‑Example34). http://drugmap.idrblab.net/data/drug-molecule-interaction/details/DMB3806 (accessed 2026-04-30). View Source
